4-Bromo-2-methoxy-6-nitroaniline
Overview
Description
4-Bromo-2-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Nitro compounds, like 4-bromo-2-methoxy-6-nitroaniline, are a significant class of nitrogen derivatives . They are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
The mode of action of this compound involves several steps . First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group plays a crucial role in directing these reactions .
Biochemical Pathways
Given its chemical structure and reactivity, it can be inferred that it may be involved in various organic synthesis pathways, particularly those involving nitration, amination, and bromination .
Pharmacokinetics
A related compound, 2-methoxy-4-nitroaniline, has been reported to exhibit predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s involvement in nitration, amination, and bromination reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions may depend on factors such as temperature, pH, and the presence of other reactants . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-nitroaniline typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and methoxylation. The nitration step introduces the nitro group, followed by bromination to add the bromine atom, and finally, methoxylation to introduce the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but optimized for larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the compound.
Reduction: The major product is 4-Bromo-2-methoxy-6-aminoaniline.
Substitution: Depending on the nucleophile used, products can include 4-substituted-2-methoxy-6-nitroaniline derivatives.
Scientific Research Applications
4-Bromo-2-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-methoxy-6-nitroaniline: Similar structure but with different positions of the bromine and methoxy groups.
4-Bromo-2-methoxy-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Bromo-2-methoxy-6-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIFSJGHGCQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77333-45-0 | |
Record name | 4-bromo-2-methoxy-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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